Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride
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Overview
Description
Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride is a chemical compound with the molecular formula C15H22BKN6. It is a white crystalline solid that is soluble in polar solvents, including water and several alcohols . This compound is known for its role as a ligand in coordination chemistry, where it binds to metals in a facial manner, specifically as a Scorpionate ligand .
Preparation Methods
Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride is synthesized by reacting potassium borohydride with 3,5-dimethylpyrazole. During this reaction, hydrogen gas is evolved as each pyrazole reacts with the boron. The reaction becomes more challenging with each successive 3,5-dimethylpyrazolyl due to increased steric hindrance around the boron . The required dimethylpyrazole is obtained by condensing hydrazine and acetylacetone .
Chemical Reactions Analysis
Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions due to the presence of the borohydride group.
Substitution Reactions: The compound can undergo substitution reactions where the pyrazolyl groups are replaced by other ligands.
Coordination Reactions: It acts as a ligand, coordinating with metals to form complexes.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride has several scientific research applications:
Mechanism of Action
The mechanism of action of Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride involves its role as a ligand. The three nitrogen centers in the pyrazolyl groups that are not bonded to boron act as active binding sites. These sites coordinate with metals, forming stable complexes. The methyl groups on the pyrazolyl rings increase steric hindrance, allowing only one ligand to bind to a metal, leaving other coordination sites available for catalysis .
Comparison with Similar Compounds
Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride is unique due to the presence of methyl groups on the pyrazolyl rings, which provide steric protection and influence the coordination behavior. Similar compounds include:
Potassium Tris(pyrazol-1-yl)borohydride: Lacks the methyl groups, leading to different steric and electronic properties.
Potassium Tris(4-methylpyrazol-1-yl)borohydride: Has methyl groups at different positions, affecting its coordination chemistry.
These differences highlight the unique properties of this compound in terms of steric hindrance and coordination behavior.
Properties
CAS No. |
17567-17-8 |
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Molecular Formula |
C15H22BKN6 |
Molecular Weight |
336.29 g/mol |
IUPAC Name |
potassium;tris(3,5-dimethylpyrazol-1-yl)boranuide |
InChI |
InChI=1S/C15H22BN6.K/c1-10-7-13(4)20(17-10)16(21-14(5)8-11(2)18-21)22-15(6)9-12(3)19-22;/h7-9,16H,1-6H3;/q-1;+1 |
InChI Key |
NTWZGFNSHCFHIJ-UHFFFAOYSA-N |
SMILES |
[B-](N1C(=CC(=N1)C)C)(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C.[K+] |
Isomeric SMILES |
[B-](N1C(=CC(=N1)C)C)(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C.[K+] |
Canonical SMILES |
[BH-](N1C(=CC(=N1)C)C)(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C.[K+] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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